

Isopropyl Methyl Sulfone: A High-Performance Solvent for Modern Organic Synthesis

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Compound of Interest

Compound Name: *Isopropyl Methyl Sulfone*

Cat. No.: *B1583104*

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Abstract

This technical guide provides an in-depth exploration of **isopropyl methyl sulfone** (IPMS) as a versatile and high-performance solvent for organic synthesis. We delve into its physicochemical properties, highlighting its advantages over traditional polar aprotic solvents. This document offers detailed application notes and exemplary protocols for its use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Safety guidelines and effective work-up procedures are also discussed to ensure safe and efficient implementation in research and development settings.

Introduction to Isopropyl Methyl Sulfone

Isopropyl methyl sulfone, also known as 2-(methylsulfonyl)propane, is a member of the sulfone class of organic compounds.[1] Sulfones are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structural feature imparts a high degree of polarity and chemical stability, making sulfones attractive solvents for a wide range of chemical reactions.[2] While dimethyl sulfoxide (DMSO) and sulfolane are well-established sulfone solvents, **isopropyl methyl sulfone** offers a unique combination of properties that make it a compelling alternative in modern organic synthesis. Its high boiling point, excellent thermal stability, and strong solvating power for a variety of organic and inorganic compounds position it as a valuable tool for challenging chemical transformations.

Physicochemical Properties of Isopropyl Methyl Sulfone

The utility of a solvent is largely dictated by its physical and chemical properties. **Isopropyl methyl sulfone** possesses a profile that makes it particularly suitable for reactions requiring high temperatures and a polar environment. Below is a comparison of its properties with other common polar aprotic solvents.

Property	Isopropyl Methyl Sulfone (IPMS)	Dimethyl Sulfoxide (DMSO)	N,N-Dimethylformamide (DMF)	N-Methyl-2-pyrrolidone (NMP)	Sulfolane
CAS Number	4853-74-1[1]	67-68-5	68-12-2	872-50-4	126-33-0
Molecular Formula	C ₄ H ₁₀ O ₂ S[1]	C ₂ H ₆ OS	C ₃ H ₇ NO	C ₅ H ₉ NO	C ₄ H ₈ O ₂ S
Molecular Weight	122.19 g/mol [1]	78.13 g/mol	73.09 g/mol	99.13 g/mol	120.17 g/mol
Melting Point	16 °C[1]	18.5 °C	-61 °C	-24 °C	27.5 °C
Boiling Point	238 °C[1]	189 °C	153 °C	202 °C	285 °C
Density	1.13 g/mL[1]	1.10 g/mL	0.944 g/mL	1.028 g/mL	1.261 g/mL
Dielectric Constant	Estimated: 35-45	46.7[3]	36.7[3]	32.2[3]	43.3
Viscosity (at 25°C)	Estimated: 3-5 cP	2.24 cP[4]	0.92 cP	1.67 cP[4]	10.3 cP
Flash Point	95 °C	87 °C	58 °C	91 °C	165 °C

Note: Dielectric constant and viscosity for **isopropyl methyl sulfone** are estimated based on the properties of structurally similar sulfones. Exact experimental values are not readily available in the cited literature.

Advantages of Isopropyl Methyl Sulfone in Organic Synthesis

The choice of solvent can significantly influence reaction rates, yields, and selectivity.

Isopropyl methyl sulfone offers several key advantages:

- **High Thermal Stability:** With a boiling point of 238 °C, IPMS is an excellent choice for reactions that require elevated temperatures, allowing for greater reaction kinetics and the ability to overcome high activation barriers.
- **High Polarity:** The estimated high dielectric constant of IPMS indicates its ability to dissolve a wide range of polar organic molecules and inorganic salts, which is particularly beneficial for reactions involving charged intermediates or reagents with poor solubility in less polar media.
- **Chemical Inertness:** The sulfone group is generally stable under a variety of reaction conditions, making IPMS less likely to participate in side reactions compared to more reactive solvents like DMF or DMSO, which can sometimes act as a reactant.^[5]
- **Enhanced Safety Profile:** With a flash point of 95 °C, IPMS is less flammable than lower-boiling polar aprotic solvents like DMF.
- **Potential as a "Greener" Alternative:** While a full life-cycle analysis is needed, the higher boiling point and lower vapor pressure of IPMS compared to some traditional solvents may lead to reduced volatile organic compound (VOC) emissions.

Application Notes and Exemplary Protocols

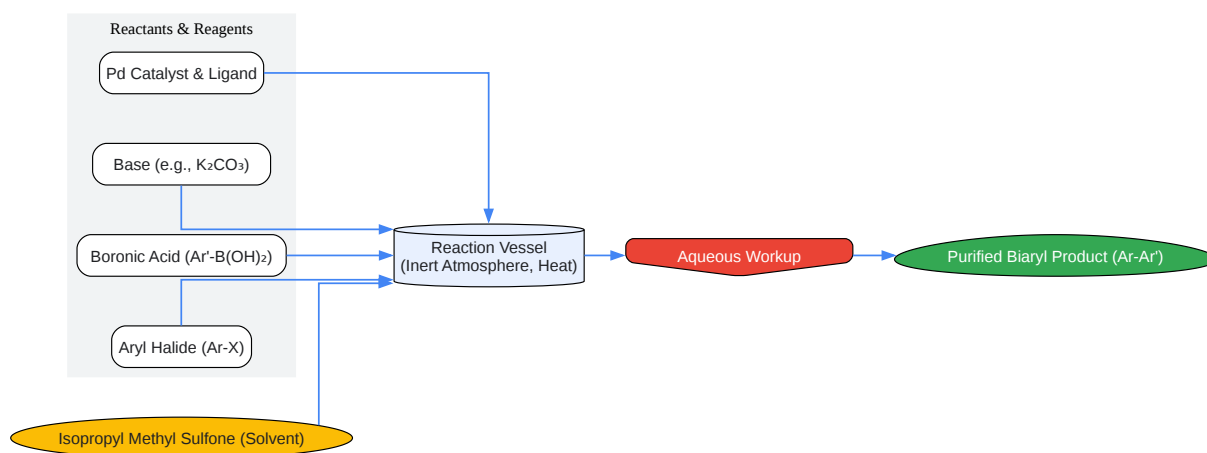
Isopropyl methyl sulfone's properties make it an excellent candidate for a variety of important synthetic transformations. Below are exemplary protocols for its use in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions. These are intended as starting points and may require optimization for specific substrates.

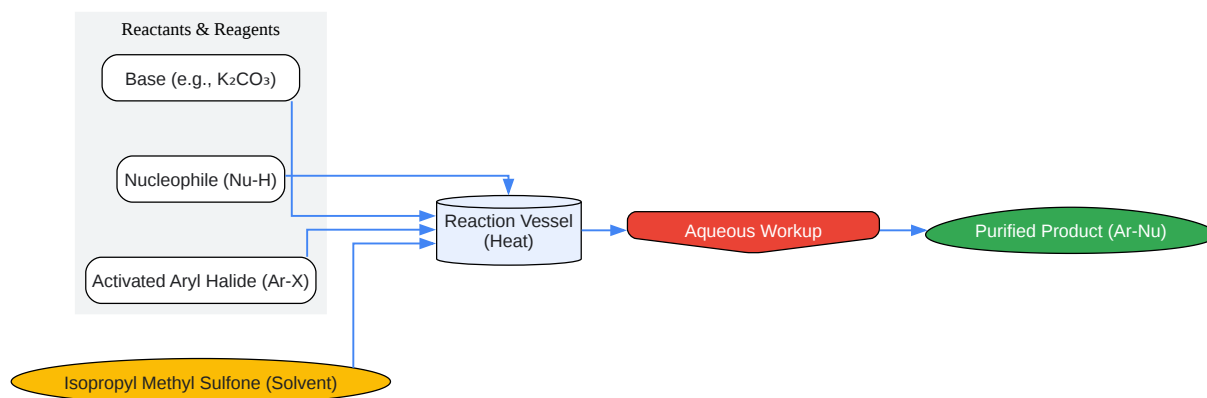
Suzuki-Miyaura Cross-Coupling

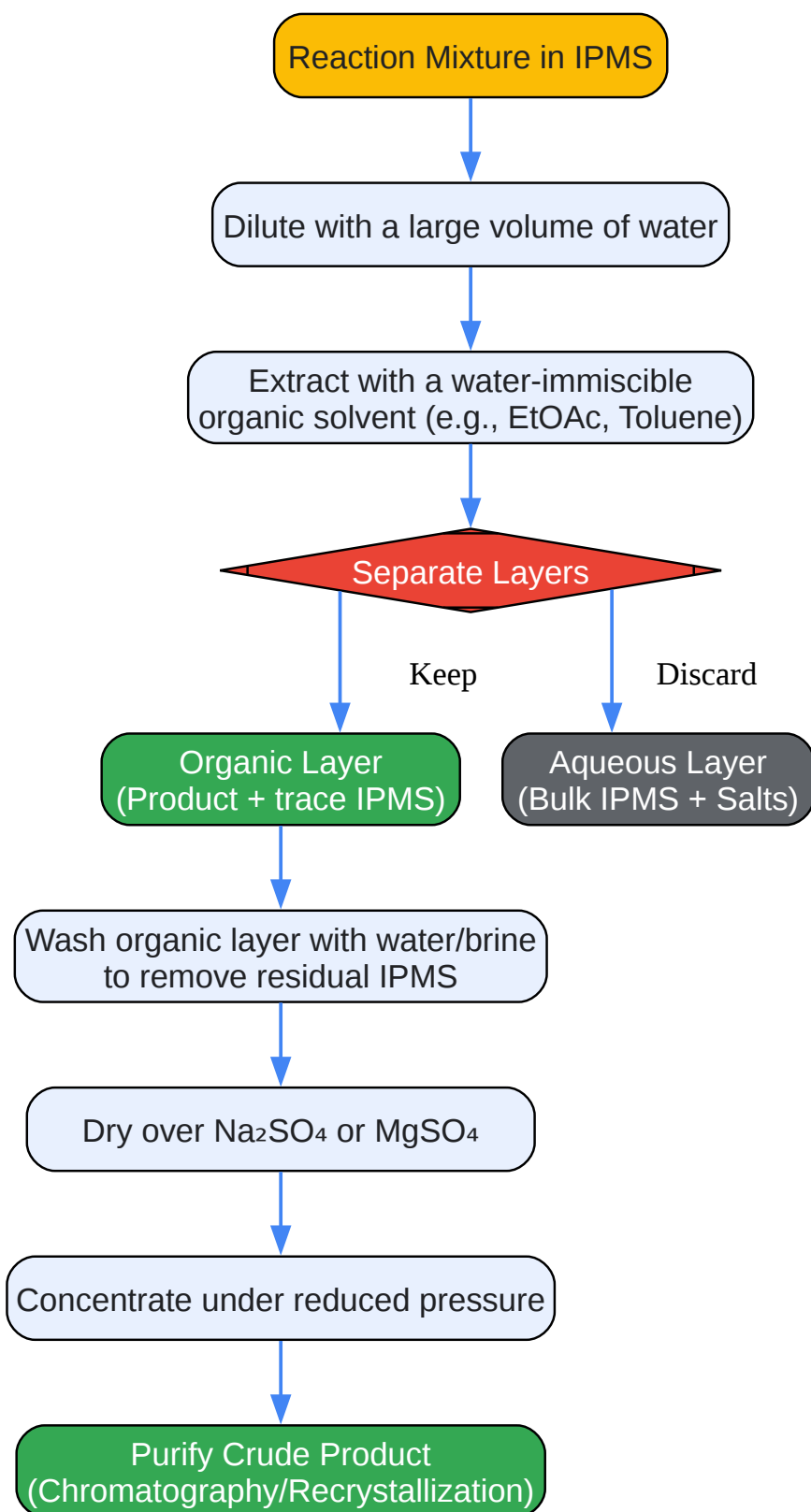
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and advanced materials.^[6] The reaction often benefits from

polar solvents that can facilitate the dissolution of the inorganic base and stabilize the palladium catalyst.^[7]

Rationale for Using IPMS: The high boiling point of IPMS allows for the reaction to be conducted at elevated temperatures, which can be crucial for less reactive aryl chlorides or sterically hindered substrates. Its high polarity aids in the solubility of the base (e.g., K_2CO_3 , K_3PO_4) and the boronic acid coupling partner.







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